molecular formula C12H10O4 B13699721 Methyl 7-Methyl-2-oxo-2H-chromene-3-carboxylate

Methyl 7-Methyl-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B13699721
M. Wt: 218.20 g/mol
InChI Key: XEVUGHHOALJAGO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-Methyl-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions. One common method involves the use of ethyl acetoacetate and 7-hydroxy-4-methylcoumarin in the presence of a base such as potassium carbonate in a solvent like acetone .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-Methyl-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted coumarins, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 7-Methyl-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-Methyl-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxo-2H-chromene-3-carboxylate
  • Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate
  • 7-Diethylamino-3-formylcoumarin

Uniqueness

Methyl 7-Methyl-2-oxo-2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

methyl 7-methyl-2-oxochromene-3-carboxylate

InChI

InChI=1S/C12H10O4/c1-7-3-4-8-6-9(11(13)15-2)12(14)16-10(8)5-7/h3-6H,1-2H3

InChI Key

XEVUGHHOALJAGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OC

Origin of Product

United States

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